1,1,1,2,2,3,3-Heptafluorobutane

概要

説明

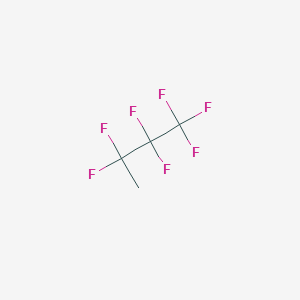

1,1,1,2,2,3,3-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₃F₇. It is a colorless, odorless gas at room temperature and has a boiling point of approximately 11°C . This compound is known for its high stability and low reactivity, making it useful in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluorobutane can be synthesized through the fluorination of butane or butene derivatives. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors designed to handle the highly reactive fluorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: 1,1,1,2,2,3,3-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions typically involve the replacement of one or more fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce heptafluorobutanol, while electrophilic substitution with chlorine can yield chlorinated derivatives of heptafluorobutane.

科学的研究の応用

1,1,1,2,2,3,3-Heptafluorobutane has several applications in scientific research and industry:

Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in fluorination processes.

Biology: Due to its low reactivity, it is sometimes used as an inert atmosphere in biological experiments to prevent oxidation.

Medicine: It is being investigated for potential use in medical imaging and as a contrast agent in certain diagnostic procedures.

Industry: It is used in the production of fluoropolymers and as a refrigerant in cooling systems.

作用機序

The mechanism of action of 1,1,1,2,2,3,3-Heptafluorobutane is primarily based on its chemical stability and low reactivity. In chemical reactions, it acts as a source of fluorine atoms, which can be substituted with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

類似化合物との比較

1,1,1,2,2,3,3-Heptafluorobutane can be compared with other fluorinated hydrocarbons such as:

1,1,1,2,3,3,3-Heptafluoropropane: This compound has a similar structure but with one less carbon atom.

1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is used as a solvent in peptide chemistry and facilitates certain types of chemical reactions.

The uniqueness of this compound lies in its specific combination of stability, low reactivity, and versatility in various applications.

生物活性

1,1,1,2,2,3,3-Heptafluorobutane (HFB) is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

HFB is characterized by its high fluorine content, which imparts distinct physical and chemical properties such as low surface tension and high stability. These properties influence its interactions with biological systems.

Toxicity Studies

Research has indicated that HFB exhibits low toxicity in various biological models. In a study assessing the toxicity of perfluorinated compounds, HFB was found to have a lower toxicological profile compared to other fluorinated hydrocarbons. The study utilized various assays to evaluate cytotoxicity on mammalian cell lines and reported an IC50 value greater than 1000 µM, indicating minimal cytotoxic effects at environmentally relevant concentrations .

Biodegradability

A significant concern with fluorinated compounds is their environmental persistence. Studies on HFB's biodegradability suggest that while it is resistant to microbial degradation, certain conditions can enhance its breakdown. For instance, photochemical reactions have been shown to facilitate the degradation of HFB under UV light exposure .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of HFB in aquatic ecosystems. The study revealed that HFB does not bioaccumulate significantly in aquatic organisms due to its low solubility in water and high volatility . This finding suggests that while HFB may pose risks in localized environments (e.g., spills), its overall ecological footprint may be limited.

Case Study 2: Pharmacological Potential

Research exploring the pharmacological potential of HFB has focused on its role as a solvent or carrier for drug delivery systems. In vitro studies demonstrated that HFB could enhance the solubility and bioavailability of certain hydrophobic drugs without exhibiting significant toxicity . This property positions HFB as a candidate for further investigation in pharmaceutical formulations.

Data Tables

| Study | Parameter | Result |

|---|---|---|

| Toxicity Assessment | IC50 (µM) | >1000 |

| Environmental Persistence | Bioaccumulation Factor | Low |

| Degradation Study | Photochemical Degradation Rate | Moderate under UV exposure |

Research Findings

Recent findings emphasize the need for further research into the long-term effects of HFB exposure. While initial studies indicate low toxicity and minimal environmental impact, the potential for accumulation in specific environments warrants ongoing monitoring. Additionally, the compound's unique properties could be harnessed for innovative applications in drug delivery systems.

特性

IUPAC Name |

1,1,1,2,2,3,3-heptafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7/c1-2(5,6)3(7,8)4(9,10)11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAKCVSNUIDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH3, C4H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894956 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-00-0 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。